Fumaropimaric acid
Overview
Description
Fumaropimaric acid is a terpenoid compound derived from rosin, a natural resin obtained from pine trees. It is formed through the reaction of rosin with fumaric acid. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaropimaric acid is synthesized by reacting rosin with fumaric acid. The reaction typically involves heating the mixture to a temperature range of 125°C to 200°C. The optimal reaction conditions include a molar ratio of rosin to fumaric acid of 1:2 . The reaction proceeds through a Diels-Alder mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by treating rosin with fumaric acid under controlled conditions. The process involves the use of large-scale reactors where the reaction temperature and time are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Fumaropimaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like anilides and aromatic amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as triamides, esters, and diamines .
Scientific Research Applications
Fumaropimaric acid has a wide range of scientific research applications:
Mechanism of Action
Fumaropimaric acid exerts its effects through various molecular targets and pathways. It can bind to the RPA protein, which plays a crucial role in DNA replication and repair. This binding disrupts the interactions between RPA and other proteins, thereby affecting the DNA replication process .
Comparison with Similar Compounds
Similar Compounds
Maleopimaric acid: Formed by the reaction of rosin with maleic anhydride.
Abietic acid: A major component of unmodified rosin.
Levopimaric acid: An isomer of abietic acid.
Uniqueness
Fumaropimaric acid is unique due to its formation through the reaction with fumaric acid, which imparts distinct chemical properties compared to other rosin derivatives.
Biological Activity
Fumaropimaric acid (FPA) is a naturally occurring compound derived from modified rosin, primarily sourced from pine trees. It belongs to the class of abietane-type diterpenes and has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial, antioxidant, and immunomodulatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes multiple functional groups that contribute to its biological activity. The synthesis of this compound typically involves the modification of rosin acids through chemical reactions that enhance its reactivity and solubility.
Property | Value |
---|---|
Molecular Formula | C20H30O2 |
Molecular Weight | 302.46 g/mol |
Melting Point | 256–257 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study conducted by Verma et al. evaluated the antimicrobial effects of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
- Staphylococcus aureus : MIC = 125 μg/mL
- Escherichia coli : MIC = 250 μg/mL
- Candida albicans : MIC = 200 μg/mL
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents in the pharmaceutical industry .
Antioxidant Activity
The antioxidant capacity of this compound has been explored in several studies, indicating its ability to scavenge free radicals and reduce oxidative stress.
Research Findings on Antioxidant Effects
In vitro assays have shown that this compound effectively reduces the formation of reactive oxygen species (ROS). For instance, a study reported that this compound significantly decreased H2O2 levels in cultured cells, demonstrating its potential as a natural antioxidant .
Immunomodulatory Effects
This compound has been identified as a potent complement inhibitor, which plays a crucial role in modulating immune responses.
Case Study: Complement Inhibition
Research published in The Journal of Immunology highlighted the ability of this compound to inhibit complement-mediated hemolysis in guinea pigs. This property suggests its potential therapeutic application in conditions where modulation of the immune response is beneficial .
The biological activities of this compound can be attributed to several mechanisms:
- Membranotropic Effects : this compound influences mitochondrial function by altering membrane permeability, which can lead to decreased ATP synthesis and increased ROS production .
- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antioxidant effects.
- Receptor Interaction : this compound may interact with various cellular receptors, modulating signaling pathways that regulate inflammation and immune responses.
Properties
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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